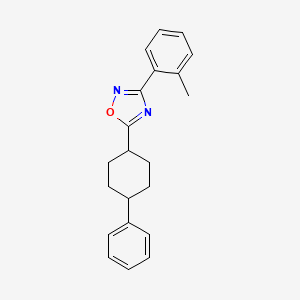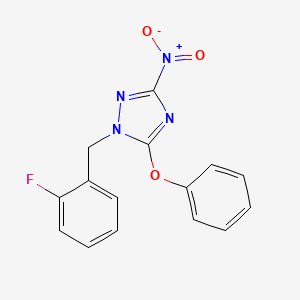
N-(2-benzoylphenyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoylphenyl)-1-naphthamide, commonly known as BPN, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. BPN is a member of the family of naphthamides, which are compounds that have been extensively studied for their various biological activities.
作用機序
BPN inhibits the activity of the proteasome by binding to the active site of the complex. The proteasome is responsible for the degradation of proteins, which is a critical process in maintaining cellular homeostasis. The inhibition of the proteasome by BPN leads to the accumulation of proteins, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of the proteasome by BPN can have various biochemical and physiological effects. One of the most significant effects of BPN is its ability to induce apoptosis, a process of programmed cell death. Apoptosis is a critical process in the development and maintenance of multicellular organisms and is often dysregulated in various diseases.
実験室実験の利点と制限
BPN has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it an ideal compound for high-throughput screening assays. BPN also has a well-characterized mechanism of action, which makes it an excellent tool for studying the proteasome and its role in cellular processes. However, BPN has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of BPN. One of the most promising directions is the development of BPN derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the role of BPN in the regulation of other cellular processes, such as autophagy and DNA repair. Additionally, the use of BPN in combination with other compounds, such as chemotherapy drugs, may have synergistic effects on cancer treatment.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. BPN inhibits the activity of the proteasome, which has therapeutic potential in the treatment of various diseases. BPN has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BPN, including the development of BPN derivatives and the investigation of its role in other cellular processes.
合成法
The synthesis of BPN involves the reaction between 2-aminonaphthalene and benzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BPN. The synthesis of BPN is a straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
BPN has been extensively studied for its potential applications in biomedical research. One of the most significant applications of BPN is its ability to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins. The inhibition of the proteasome has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.
特性
IUPAC Name |
N-(2-benzoylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-23(18-10-2-1-3-11-18)21-14-6-7-16-22(21)25-24(27)20-15-8-12-17-9-4-5-13-19(17)20/h1-16H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLBCRCRLBVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773136.png)





![4-({[5-(4-fluoro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5773197.png)
![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)

